molecular formula C26H23NO4S B6363193 N-{[4-(Benzyloxy)phenyl]methyl}-4-phenoxybenzene-1-sulfonamide CAS No. 1253527-91-1

N-{[4-(Benzyloxy)phenyl]methyl}-4-phenoxybenzene-1-sulfonamide

Cat. No.: B6363193
CAS No.: 1253527-91-1
M. Wt: 445.5 g/mol
InChI Key: OQUOOCZCVUITFU-UHFFFAOYSA-N
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Description

N-{[4-(Benzyloxy)phenyl]methyl}-4-phenoxybenzene-1-sulfonamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of benzyloxy, phenylmethyl, phenoxy, and sulfonamide functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(Benzyloxy)phenyl]methyl}-4-phenoxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-benzyloxybenzyl chloride with 4-phenoxybenzenesulfonamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(Benzyloxy)phenyl]methyl}-4-phenoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.

    Reduction: Formation of phenylmethylamine derivatives.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl rings.

Scientific Research Applications

N-{[4-(Benzyloxy)phenyl]methyl}-4-phenoxybenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of advanced materials and as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of N-{[4-(Benzyloxy)phenyl]methyl}-4-phenoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The phenoxy and benzyloxy groups may enhance the compound’s binding affinity and specificity towards its targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(Methoxy)phenyl]methyl}-4-phenoxybenzene-1-sulfonamide
  • N-{[4-(Ethoxy)phenyl]methyl}-4-phenoxybenzene-1-sulfonamide
  • N-{[4-(Propoxy)phenyl]methyl}-4-phenoxybenzene-1-sulfonamide

Uniqueness

N-{[4-(Benzyloxy)phenyl]methyl}-4-phenoxybenzene-1-sulfonamide stands out due to the presence of the benzyloxy group, which imparts unique steric and electronic properties. This makes it more versatile in various chemical reactions and enhances its potential biological activities compared to its analogs with simpler alkoxy groups.

Properties

IUPAC Name

4-phenoxy-N-[(4-phenylmethoxyphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4S/c28-32(29,26-17-15-25(16-18-26)31-24-9-5-2-6-10-24)27-19-21-11-13-23(14-12-21)30-20-22-7-3-1-4-8-22/h1-18,27H,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUOOCZCVUITFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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